

Application Notes & Protocols: Platinum-Cobalt (Pt-Co) Catalysts for High-Temperature PEMFCs

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Compound of Interest

Compound Name: *Platinum-cobalt*

Cat. No.: *B8599474*

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Audience: Researchers and scientists in the fields of electrochemistry, materials science, and renewable energy.

Introduction: High-temperature proton-exchange membrane fuel cells (HT-PEMFCs), typically operating between 120°C and 180°C, offer significant advantages over their low-temperature counterparts, including enhanced tolerance to fuel impurities like carbon monoxide and simplified water and heat management. The heart of the HT-PEMFC is the membrane electrode assembly (MEA), where the sluggish kinetics of the oxygen reduction reaction (ORR) at the cathode remains a primary barrier to achieving optimal performance and cost-effectiveness. While platinum (Pt) is the state-of-the-art catalyst, its high cost and susceptibility to poisoning by the phosphoric acid (PA) electrolyte used in HT-PEMFCs necessitate the development of more advanced materials.

Alloying platinum with transition metals, particularly cobalt (Co), has emerged as a highly effective strategy. Pt-Co alloy catalysts can exhibit significantly higher ORR activity and durability compared to pure Pt. The improved performance is attributed to modifications in the electronic structure of Pt (ligand and strain effects) induced by the presence of cobalt, which optimizes the binding energy of oxygenated species. However, challenges such as cobalt dissolution in the acidic operational environment must be carefully managed through optimized synthesis and structural control to ensure long-term stability.

These application notes provide detailed protocols for the synthesis and electrochemical evaluation of Pt-Co catalysts for use in HT-PEMFCs, summarize key performance data, and

visualize critical workflows and mechanisms.

Experimental Protocols: Catalyst Synthesis

Several methods are employed for synthesizing carbon-supported Pt-Co alloy catalysts. The choice of method influences nanoparticle size, composition, and the distribution of Co atoms, which are critical for catalytic performance. High-temperature annealing is a crucial subsequent step to facilitate alloying and form ordered intermetallic structures, which can enhance stability.

Protocol 1: Polyol Co-reduction Method

This protocol describes a common wet-chemical method for synthesizing Pt-Co nanoparticles with a relatively uniform size distribution.

Materials:

- Platinum(II) acetylacetone (Pt(acac)₂)
- Cobalt(II) acetylacetone (Co(acac)₂)
- Ethylene glycol (EG) - solvent and reducing agent
- High-surface-area carbon support (e.g., Vulcan XC-72)
- Hydrochloric acid (HCl)
- Deionized (DI) water
- Nitrogen or Argon gas

Procedure:

- Dispersion of Support: Disperse the carbon support material in a flask containing ethylene glycol. Sonicate the mixture for at least 30 minutes to ensure a uniform suspension.
- Precursor Addition: Add the desired stoichiometric amounts of Pt(acac)₂ and Co(acac)₂ precursors to the carbon suspension.

- Reaction: Heat the mixture to a specific temperature (e.g., 160-190°C) under a nitrogen or argon atmosphere with constant stirring. Maintain this temperature for 3-4 hours to allow for the complete reduction of metal precursors and nanoparticle formation.
- Cooling and Precipitation: Allow the mixture to cool to room temperature. Precipitate the catalyst by adding a sufficient volume of HCl solution.
- Washing and Filtration: Filter the resulting solid product and wash it thoroughly with DI water and ethanol to remove any residual reactants and byproducts.
- Drying: Dry the catalyst powder in a vacuum oven at 80°C for 12 hours.
- Annealing: Place the dried catalyst powder in a tube furnace. Anneal at a high temperature (e.g., 800°C) under a reducing atmosphere (e.g., 5% H₂/Ar) for 1-2 hours to promote alloying and crystallization.

Protocol 2: Sequential Deposition Method

This method aims to create a Co-rich sub-surface by first forming Pt nanoparticles and then depositing Co onto them, which can improve durability.

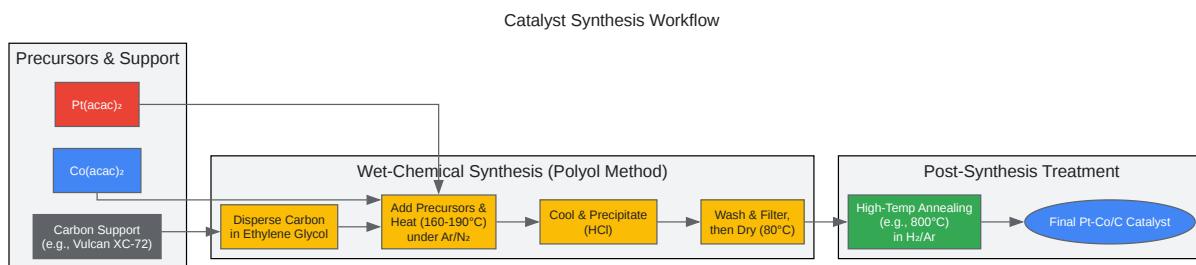
Materials:

- Same as Protocol 1.

Procedure:

- Pt Nanoparticle Synthesis: First, synthesize carbon-supported Pt nanoparticles using the polyol method as described above (Steps 1-3), but using only the Pt(acac)₂ precursor.
- Co Precursor Addition: After the formation of Pt nanoparticles, cool the solution slightly and add the Co(acac)₂ precursor.
- Co Deposition: Re-heat the mixture to the reaction temperature and maintain for an additional 2-3 hours to allow for the reduction and deposition of Co onto the existing Pt nanoparticles.

- Cooling, Washing, and Drying: Follow the same cooling, precipitation, washing, and drying steps as in Protocol 1 (Steps 4-6).
- High-Temperature Annealing: Perform the final annealing step as described in Protocol 1 (Step 7) to drive the diffusion of Co into the Pt lattice, forming a hybrid alloy structure with Co enrichment near the sub-surface.



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A flowchart of the generalized Pt-Co/C catalyst synthesis process.

Data Presentation: Performance Metrics

The performance of Pt-Co catalysts is typically benchmarked against commercial Pt/C catalysts. Key metrics include the Electrochemical Active Surface Area (ECSA), mass activity (MA) for the ORR, and the peak power density achieved in a single-cell HT-PEMFC test. The data below is a compilation from various studies, highlighting the general improvements offered by Pt-Co alloys.

Catalyst Composition	Pt Loading (mg Pt/cm ²)	Operating Temp. (°C)	Key Performance Metric	Value	Comparison to Pt/C	Reference
Pt-Co (50:50 atomic ratio)	0.4	Ambient	Peak Power Density (H ₂ /air)	0.727 W/cm ²	Higher than other Pt:Co ratios	
Pt-Co/C	~0.4	80	Voltage Gain @ 0.1 A/cm ²	~35 mV	Higher than Pt/C	
Pt-Co/C (low Co content)	~10 µg/cm ² (RDE)	35	Mass Activity @ 0.9V (RDE)	~2.5x higher	Significantly higher	
Intermetallic PtCo/C	0.25	Ambient	Peak Power Density (H ₂ /air)	~1.0 W/cm ² @ 0.55V	Higher than commercial PtCo/C at 0.4 mg/cm ²	
Commercial Pt/C	0.4	Ambient	Peak Power Density (H ₂ /air)	< 0.9 W/cm ² @ 0.55V	Benchmark	

Note: Performance metrics are highly dependent on the specific synthesis method, catalyst loading, MEA fabrication, and testing conditions (e.g., temperature, pressure, humidity). This table provides a comparative overview.

Experimental Protocols: Electrochemical Evaluation

Protocol 3: Membrane Electrode Assembly (MEA) Fabrication

Materials:

- Synthesized Pt-Co/C catalyst powder
- Nafion® or other ionomer solution (e.g., 5-15 wt%)
- Isopropyl alcohol (IPA) and DI water
- Polybenzimidazole (PBI) membrane for HT-PEMFCs
- Gas Diffusion Layers (GDLs) (e.g., carbon paper)
- Anode catalyst (typically commercial Pt/C)

Procedure:

- Catalyst Ink Preparation:
 - Disperse a measured amount of the Pt-Co/C catalyst powder (for the cathode) in a mixture of IPA and DI water.
 - Add the ionomer solution to the suspension. The ionomer-to-carbon (I/C) ratio is a critical parameter and typically ranges from 0.6 to 0.9.
 - Sonicate the mixture in an ice bath for 30-60 minutes to form a well-dispersed catalyst ink.
 - Prepare a separate ink for the anode using a standard Pt/C catalyst.
- Catalyst Coating:
 - Apply the catalyst ink onto one side of the PBI membrane or the GDL using methods like ultrasonic spraying, screen printing, or doctor-blade coating. This forms the catalyst layer (CL).
 - Ensure a uniform catalyst loading across the active area (e.g., 0.2-1.0 mg Pt/cm²).
 - Dry the coated membrane or GDL in an oven at a moderate temperature (e.g., 60-80°C) to remove the solvents.
- MEA Hot Pressing:

- Sandwich the catalyst-coated membrane between the anode and cathode GDLs.
- Place the assembly in a hot press. Apply pressure (e.g., 5-10 MPa) and heat (e.g., 130-150°C) for several minutes to ensure good adhesion and interfacing between the layers.

Protocol 4: Performance and Durability Testing

Equipment:

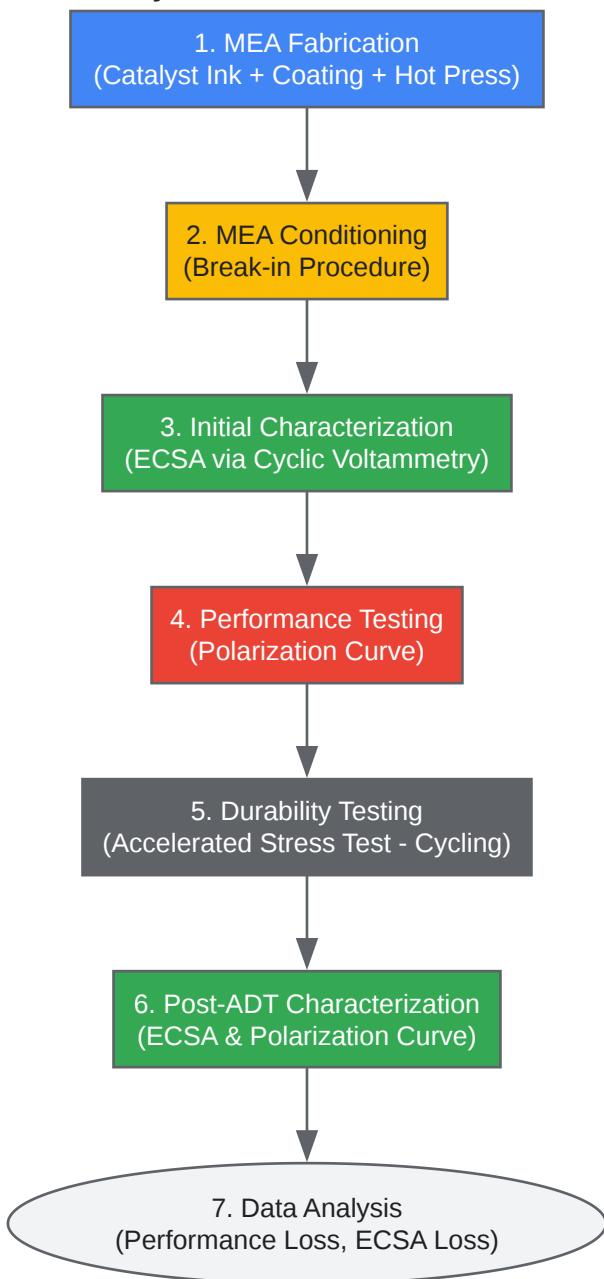
- Fuel cell test station with temperature, gas flow, and humidity control
- Potentiostat/Galvanostat with Electrochemical Impedance Spectroscopy (EIS) capability

Procedure:

- MEA Conditioning (Break-in):
 - Install the MEA into the fuel cell test hardware.
 - Heat the cell to the target operating temperature (e.g., 160°C).
 - Supply H₂ to the anode and Air/O₂ to the cathode at specified flow rates.
 - Run the cell at a constant voltage (e.g., 0.6 V) or by cycling the voltage for several hours until the performance stabilizes.
- Electrochemical Active Surface Area (ECSA) Measurement:
 - Purge the anode and cathode with an inert gas (N₂ or Ar).
 - Supply H₂ to the working electrode (anode or cathode) and N₂ to the counter/reference electrode.
 - Perform Cyclic Voltammetry (CV) by sweeping the potential between ~0.05 V and 1.0 V vs. RHE at a scan rate of 50 mV/s.
 - Calculate the ECSA by integrating the charge in the hydrogen underpotential deposition (H-upd) region of the voltammogram, assuming a charge of 210 μC/cm² for a monolayer of adsorbed hydrogen on a polycrystalline Pt surface.

- Polarization Curve (Performance) Measurement:
 - Supply H₂ to the anode and Air or O₂ to the cathode at controlled flow rates, pressure, and temperature.
 - Sweep the cell voltage from the open-circuit voltage (OCV) down to a lower limit (e.g., 0.2 V), or sweep the current density from zero to a maximum value, recording the corresponding voltage.
 - Plot the cell voltage versus current density to obtain the polarization curve. This curve reveals performance characteristics in the activation, ohmic, and mass transport regions.
- Accelerated Durability Test (ADT):
 - To assess stability, subject the MEA to an accelerated stress protocol. A common protocol involves potential cycling between a lower potential (e.g., 0.6 V) and an upper potential (e.g., 1.0 V) for thousands of cycles (e.g., 10,000 to 30,000 cycles).
 - Periodically measure the polarization curve and ECSA to monitor performance degradation and loss of active surface area over time.

Catalyst Evaluation Workflow

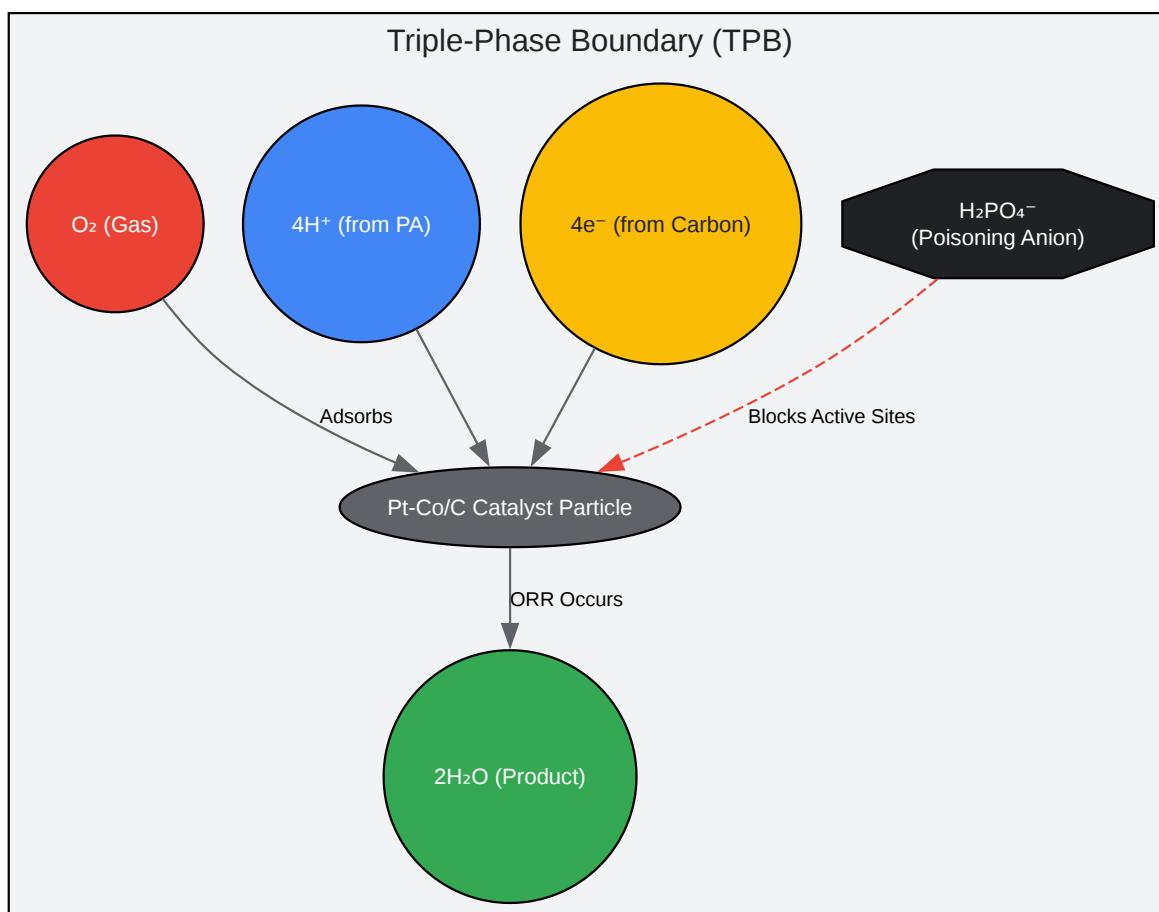
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A flowchart outlining the electrochemical evaluation of Pt-Co catalysts.

Mechanism and Challenges: The Role of Phosphoric Acid

In HT-PEMFCs, the ORR occurs at a triple-phase boundary (TPB) where the gaseous oxygen, the solid catalyst surface (Pt-Co), and the liquid electrolyte (PA) meet. The reaction proceeds via a four-electron pathway to produce water. However, the phosphoric acid electrolyte, while essential for proton conduction at high temperatures, also presents a major challenge. Phosphate anions (H_2PO_4^-) from the acid strongly adsorb onto the Pt active sites. This adsorption blocks sites that would otherwise be available for oxygen molecules, thereby inhibiting the ORR kinetics and reducing overall cell performance. Alloying Pt with Co can mitigate this poisoning effect to some extent by modifying the electronic properties of Pt and weakening the adsorption of phosphate anions.

ORR at Triple-Phase Boundary & PA Poisoning



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The ORR mechanism and the inhibitory effect of phosphate anion poisoning.

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